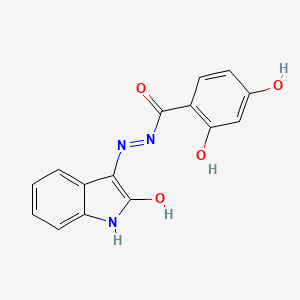
2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as BHIM, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. BHIM is a hydrazone derivative of indole-3-carboxaldehyde and 2,4-dihydroxybenzohydrazide.
Wissenschaftliche Forschungsanwendungen
2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been extensively studied for its potential applications in various fields, including cancer therapy, antimicrobial activity, and antioxidant properties. Several studies have shown that 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide exhibits potent anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and liver cancer. 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been found to possess significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to possess potent antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Wirkmechanismus
The mechanism of action of 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood; however, several studies have suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been found to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. Furthermore, 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to possess antimicrobial activity by disrupting the bacterial cell membrane and inhibiting bacterial cell growth.
Biochemical and Physiological Effects
2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been found to possess several biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and immunomodulatory properties. 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, and reduce the expression of pro-inflammatory enzymes, such as cyclooxygenase-2. 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been found to possess anti-angiogenic properties by inhibiting the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Additionally, 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to modulate the immune system by enhancing the activity of natural killer cells and promoting the production of cytokines involved in immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in lab experiments include its high yield and cost-effectiveness, which make it an attractive candidate for large-scale studies. Additionally, 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide exhibits potent anticancer and antimicrobial activity, making it a valuable tool for studying cancer and infectious diseases. However, one limitation of using 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in lab experiments is its potential toxicity, which may affect the accuracy of the results obtained.
Zukünftige Richtungen
There are several future directions for the research on 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide and its effects on various cellular processes. Furthermore, the development of new synthesis methods for 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide may lead to the discovery of novel derivatives with enhanced activity and reduced toxicity.
Synthesemethoden
The synthesis of 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves the condensation reaction between indole-3-carboxaldehyde and 2,4-dihydroxybenzohydrazide in the presence of a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. The yield of 2,4-dihydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide obtained from this method is relatively high, making it a cost-effective and efficient synthesis method.
Eigenschaften
IUPAC Name |
2,4-dihydroxy-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c19-8-5-6-10(12(20)7-8)14(21)18-17-13-9-3-1-2-4-11(9)16-15(13)22/h1-7,16,19-20,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXCFTUTCCNAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-nitro-2-thienyl)methyl]azepane](/img/structure/B5660460.png)
![2-(2-methoxyethyl)-9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660466.png)
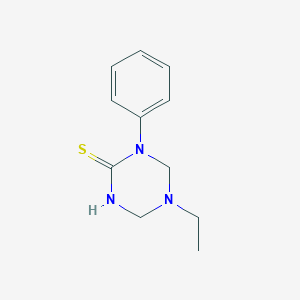
![1-(cyclopentylcarbonyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5660478.png)
![4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5660481.png)
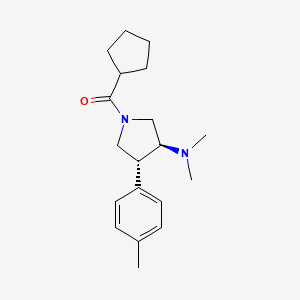
![8-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5660494.png)
![8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5660497.png)
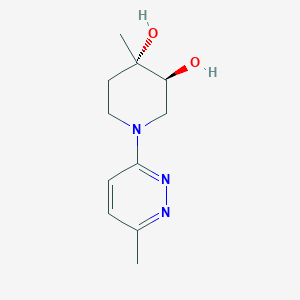
![N-(2-fluorophenyl)-3-[(tetrahydro-2H-pyran-4-ylamino)sulfonyl]benzamide](/img/structure/B5660518.png)
![(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5660525.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5660534.png)
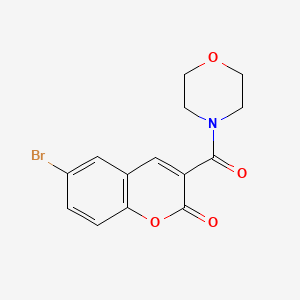
![2-methyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5660547.png)